3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
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Overview
Description
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a combination of fluorine, imidazole, benzothiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzothiazole intermediates, followed by their coupling with a fluorinated benzamide derivative. Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzothiazole moiety can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzothiazole moiety could produce benzothiazoline derivatives.
Scientific Research Applications
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The imidazole and benzothiazole moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is unique due to the combination of fluorine, imidazole, and benzothiazole moieties in a single molecule. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS.ClH/c1-15-5-2-8-18-19(15)24-21(28-18)26(11-4-10-25-12-9-23-14-25)20(27)16-6-3-7-17(22)13-16;/h2-3,5-9,12-14H,4,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSZZHKKHSKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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